molecular formula C21H21ClN2O3 B5667750 (5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

(5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

Cat. No.: B5667750
M. Wt: 384.9 g/mol
InChI Key: PJMMRBMGGWTWTK-UWJYYQICSA-N
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Description

(5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the chloro and phenyl groups: This can be done through electrophilic aromatic substitution reactions.

    Attachment of the piperidine moiety: This involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution or reductive amination.

    Final functionalization: The hydroxyl groups are introduced through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro group or to convert the indole to an indoline.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the chloro group may yield various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound may have similar applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    5-chloro-2-methylindole: A synthetic indole derivative with potential biological activity.

    3-phenylindole: Another indole derivative with applications in medicinal chemistry.

Uniqueness

The uniqueness of (5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone lies in its combination of structural features, including the chloro, phenyl, and piperidine moieties. This combination may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

(5-chloro-3-phenyl-1H-indol-2-yl)-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-21(27)9-10-24(12-17(21)25)20(26)19-18(13-5-3-2-4-6-13)15-11-14(22)7-8-16(15)23-19/h2-8,11,17,23,25,27H,9-10,12H2,1H3/t17-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMRBMGGWTWTK-UWJYYQICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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